molecular formula C22H24N4O2S B2539765 1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide CAS No. 1251617-33-0

1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2539765
CAS No.: 1251617-33-0
M. Wt: 408.52
InChI Key: IKONHKYAKIZFTK-UHFFFAOYSA-N
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Description

1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a combination of pyrimidine, phenoxy, thienyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine.

    Attachment of the Thienyl Group: The thienyl group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihalide.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrimidine core, typically using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones of the thienyl group.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
  • 2-amino-6-(3,4-ethylenedioxythiophen-2-yl)-4-(2-thienyl)-pyrimidine
  • 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates

Uniqueness

1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-22(23-11-8-19-7-4-14-29-19)17-9-12-26(13-10-17)20-15-21(25-16-24-20)28-18-5-2-1-3-6-18/h1-7,14-17H,8-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONHKYAKIZFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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